molecular formula C8H6BrIN2 B12848316 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Katalognummer: B12848316
Molekulargewicht: 336.95 g/mol
InChI-Schlüssel: CQTVIWDXXBVLIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. The process begins with the formation of 2-methylimidazo[1,2-a]pyridine, which is then subjected to bromination and iodination reactions. The reaction with bromine and iodine in chloroform leads to the substitution of hydrogen atoms at specific positions, resulting in the formation of this compound .

Analyse Chemischer Reaktionen

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki and Heck reactions, to form more complex molecules.

Common reagents used in these reactions include sodium methoxide, palladium catalysts, and various oxidizing and reducing agents .

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

  • 3-Bromo-2-methylimidazo[1,2-a]pyridine
  • 2-Iodo-3-methylimidazo[1,2-a]pyridine
  • 5-Bromo-2-methylimidazo[1,2-a]pyridine

These compounds share similar structures but differ in the position and type of halogen atoms, leading to variations in their chemical reactivity and biological activity .

Eigenschaften

Molekularformel

C8H6BrIN2

Molekulargewicht

336.95 g/mol

IUPAC-Name

5-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrIN2/c1-5-8(10)12-6(9)3-2-4-7(12)11-5/h2-4H,1H3

InChI-Schlüssel

CQTVIWDXXBVLIN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=N1)C=CC=C2Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.